N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide
Overview
Description
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and materials science. This compound is characterized by the presence of an acetamido group attached to a biphenyl structure, which is further connected to a benzamide moiety. The unique structural features of this compound make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide typically involves multi-step reactions. One common method includes the acylation of 2’-amino-[1,1’-biphenyl]-4-ylamine with acetic anhydride to form the acetamido derivative. This intermediate is then subjected to a coupling reaction with benzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl or benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: Another HDAC inhibitor with a similar structure but different substituents.
4-cinnamamido-1H-pyrazol-5-yl)benzamides: Compounds with antimicrobial and antiproliferative activities.
2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Known for their antibiofilm activity against Candida albicans.
Uniqueness
N-(2’-acetamido-[1,1’-biphenyl]-4-yl)benzamide stands out due to its specific structural features, which confer unique biological activities. Its biphenyl core provides rigidity and planarity, enhancing its binding affinity to target proteins. The presence of both acetamido and benzamide groups allows for versatile chemical modifications, enabling the development of derivatives with improved properties .
Properties
IUPAC Name |
N-[4-(2-acetamidophenyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15(24)22-20-10-6-5-9-19(20)16-11-13-18(14-12-16)23-21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUHRSQCJSBLTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.